2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-4-methyl-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure
Properties
Molecular Formula |
C22H22N4O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H22N4O3S/c1-14-20-16(12-15(13-17(20)27)19-5-3-11-30-19)24-22(23-14)26-8-6-25(7-9-26)21(28)18-4-2-10-29-18/h2-5,10-11,15H,6-9,12-13H2,1H3 |
InChI Key |
COLBHDIWKLSVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan-2-carbonyl and thiophen-2-yl groups through various coupling reactions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions and providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular agent with a similar core structure.
Indole Derivatives: Compounds with a similar aromatic system that exhibit a range of biological activities.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4-METHYL-7-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
